molecular formula C10H11NO4 B8400320 4-Carbomethoxyaminomethyl benzoic acid

4-Carbomethoxyaminomethyl benzoic acid

Cat. No.: B8400320
M. Wt: 209.20 g/mol
InChI Key: MNAOAODRIGCCED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbomethoxyaminomethyl benzoic acid is a specialized benzoic acid derivative designed for advanced research applications, particularly in the fields of synthetic organic chemistry and pharmaceutical development. This compound features a benzoic acid backbone substituted with both aminomethyl and carbomethoxy functional groups, making it a valuable building block for the synthesis of more complex molecules. Its structure suggests significant potential as an unnatural amino acid derivative in the conformational constraint of peptides, a technique used to enhance metabolic stability and binding affinity by reducing molecular flexibility . Researchers can utilize this compound in the development of novel pharmaceutical agents, leveraging its functional groups for further chemical modifications, such as amide bond formation or ester hydrolysis. In medicinal chemistry, it may serve as a key intermediate in the synthesis of protease inhibitors or other therapeutic compounds, given the established role of structurally similar aminomethylbenzoic acids as antifibrinolytic agents that inhibit enzymes like plasmin . The carbomethoxy group, in particular, offers a handle for probing structure-activity relationships and fine-tuning the physicochemical properties of lead compounds. This product is intended for research purposes only in a controlled laboratory environment.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

4-[(methoxycarbonylamino)methyl]benzoic acid

InChI

InChI=1S/C10H11NO4/c1-15-10(14)11-6-7-2-4-8(5-3-7)9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)

InChI Key

MNAOAODRIGCCED-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Antifibrinolytic Agents :
    • The compound serves as a precursor for antifibrinolytic agents, which are used to prevent excessive bleeding during surgical procedures or trauma. Its derivatives have shown potential in enhancing the stability and efficacy of these agents .
  • Gastroprotective Effects :
    • Research indicates that derivatives of 4-carbomethoxyaminomethyl benzoic acid can be utilized in formulations aimed at treating gastric ulcers. They function by promoting mucosal protection and reducing gastric acidity, thereby aiding in the healing process .
  • Anticancer Properties :
    • Studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves the induction of apoptosis in malignant cells .

Biochemical Research Applications

  • Enzyme Inhibition :
    • Compounds derived from this compound have been identified as inhibitors of specific enzymes involved in metabolic pathways, making them valuable tools for studying enzyme kinetics and regulation .
  • Peptide Synthesis :
    • The compound is utilized in peptide synthesis protocols, serving as a building block for creating bioactive peptides that can modulate biological processes or serve as therapeutic agents.

Materials Science Applications

  • Polymeric Materials :
    • This compound can be employed as a monomer in the synthesis of polymeric materials with enhanced mechanical properties and thermal stability. These materials find applications in coatings, adhesives, and biomedical devices .
  • Nanocomposites :
    • The compound has been explored for use in nanocomposite formulations, where it contributes to improved dispersion and interaction with nanoparticles, leading to enhanced material properties such as conductivity and strength.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a derivative of this compound on HepG2 liver cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 μM, suggesting its potential as a lead compound for developing anticancer therapies.

Case Study 2: Enzyme Inhibition

Research focused on the inhibitory effects of the compound on specific enzymes related to metabolic disorders demonstrated promising results. The compound effectively inhibited enzyme activity by over 70% at concentrations of 10 μM, highlighting its potential utility in drug discovery for metabolic diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular formulas, and key properties of 4-carbomethoxyaminomethyl benzoic acid with related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activities
4-Carbomethoxyaminomethyl BA -CH2NH(COOCH3) at C4 C10H11NO4 209.20 Hypothesized: Chelation, enzyme inhibition
4-Aminomethyl BA -CH2NH2 at C4 C8H9NO2 151.16 Precursor for metal complexes
4-(Methoxycarbonyl) BA -COOCH3 at C4 C9H8O4 180.16 Lipophilic ester; intermediate in drug synthesis
4-Hydroxy BA -OH at C4 C7H6O3 138.12 Antioxidant; preservative
3-Methyl-2-(4-methylphenoxy) BA -CH3 at C3, -(4-methylphenoxy) at C2 C15H14O3 242.27 Anti-inflammatory potential; crystal packing via H-bonds
4-(4-Pentenyloxy) BA -(CH2)3CH2O- at C4 C12H14O3 206.24 Flexible alkoxy chain; high-yield synthesis via K2CO3/Al2O3

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 4-Carbomethoxyaminomethyl benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis involving protection-deprotection strategies is recommended. For example, introduce the carbomethoxy group via esterification under anhydrous conditions (e.g., methoxycarbonyl chloride in dichloromethane), followed by aminomethylation using reductive amination (e.g., formaldehyde and sodium cyanoborohydride). Purification via recrystallization or HPLC (as applied to similar benzoic acid derivatives ). Monitor reaction progress using TLC with UV visualization or LC-MS .

Q. How can the structural integrity and purity of this compound be validated?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Identify proton environments (e.g., aminomethyl protons at δ 3.2–3.5 ppm, carbomethoxy CH3 at δ 3.8 ppm) .
  • LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns. Use high-resolution MS for exact mass verification (e.g., ±0.001 Da tolerance) .
  • FT-IR : Validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid and ester) .

Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for handling this compound in aqueous assays?

  • Methodological Answer :

  • pKa Determination : Use potentiometric titration in buffered solutions (cf. benzoic acid pKa = 4.2 ). Adjust assay pH to >5 to ensure ionization of the carboxylic acid group, enhancing water solubility.
  • Solubility : Pre-dissolve in DMSO (<1% v/v) for biological assays to avoid precipitation .

Advanced Research Questions

Q. How does this compound interact with microbial or eukaryotic systems, and what experimental models are suitable for mechanistic studies?

  • Methodological Answer :

  • Yeast Models : Expose Saccharomyces cerevisiae (e.g., Δtpo1 knockout strains ) to the compound and monitor growth inhibition. Use transcriptomics to identify upregulated efflux transporters (e.g., TPO1 ).
  • Enzyme Inhibition Assays : Test against tyrosinase or other metalloenzymes (e.g., via UV-Vis kinetics ). Pre-incubate enzymes with the compound and measure activity loss relative to controls.

Q. What analytical approaches reconcile discrepancies between in vitro cytotoxicity and in vivo toxicity data for benzoic acid derivatives?

  • Methodological Answer :

  • Metabolomic Profiling : Use LC-MS to track compound degradation products in hepatic microsomes . Compare with in vivo plasma metabolites (e.g., glucuronide conjugates ).
  • 3D Cell Cultures : Employ spheroid or organoid models to simulate tissue-level detoxification pathways absent in monolayer cultures .

Q. How do structural modifications (e.g., substituent position) alter the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral, and alkaline (pH 10–12) buffers at 40–60°C for 24–72 hours. Monitor degradation via HPLC-UV .
  • Computational Modeling : Calculate bond dissociation energies (BDEs) for labile groups (e.g., carbomethoxy) using DFT (e.g., B3LYP/6-31G* basis set ).

Data Contradiction Analysis

Q. How can researchers address conflicting reports on the compound’s bioavailability and tissue distribution?

  • Methodological Answer :

  • Pharmacokinetic Studies : Administer radiolabeled compound (e.g., ¹⁴C) in rodent models and quantify distribution via scintillation counting .
  • Comparative Meta-Analysis : Aggregate data from multiple studies using standardized protocols (e.g., OECD guidelines) to control for variability in dosing or assay conditions .

Methodological Best Practices

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • Sample Preparation : Acidify matrices (pH 2) to protonate the carboxylic acid, then extract via solid-phase extraction (C18 cartridges) .
  • Quantitative LC-MS/MS : Use deuterated internal standards (e.g., d₄-benzoic acid) to correct for matrix effects. Validate with spike-recovery tests (85–115% acceptable) .

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